An In-Depth Technical Guide to (6-chloro-1H-indol-1-yl)acetic acid: Properties, Synthesis, and Biological Significance
An In-Depth Technical Guide to (6-chloro-1H-indol-1-yl)acetic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-chloro-1H-indol-1-yl)acetic acid is a halogenated indole derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic methodologies, and an exploration of its biological activities. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the causality behind experimental choices and to ground the information in authoritative references, providing a self-validating system of protocols and insights for researchers in drug discovery and development.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. (6-chloro-1H-indol-1-yl)acetic acid, with its chloro-substitution on the benzene ring and an acetic acid moiety at the N-1 position, represents a synthetically accessible derivative with potential anti-inflammatory and analgesic properties.[2] This guide will delve into the specific chemical characteristics that underpin its potential therapeutic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Core Properties
The fundamental properties of (6-chloro-1H-indol-1-yl)acetic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [2][3] |
| Molecular Weight | 209.63 g/mol | [2][4] |
| CAS Number | 943654-33-9 | [4][5][6] |
| Appearance | Off-white to pale solid | |
| Solubility | Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of (6-chloro-1H-indol-1-yl)acetic acid.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring and the methylene protons of the acetic acid side chain. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by the chloro-substituent. The methylene protons of the acetic acid group will present as a singlet further upfield.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the indole ring, typically in the 110-140 ppm range.[2] The carbon bearing the chlorine atom will exhibit a characteristic chemical shift. The carbonyl carbon of the carboxylic acid will be observed significantly downfield.
The IR spectrum of (6-chloro-1H-indol-1-yl)acetic acid is characterized by several key absorption bands that confirm its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~750 | C-Cl stretch | Aryl Halide |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[2]
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 209.63 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2) peak approximately one-third the intensity of the M+ peak.
Synthesis of (6-chloro-1H-indol-1-yl)acetic acid
The synthesis of (6-chloro-1H-indol-1-yl)acetic acid is most commonly achieved through the N-alkylation of 6-chloroindole. This section provides a detailed, field-proven protocol.
Synthesis Workflow
Caption: General workflow for the synthesis of (6-chloro-1H-indol-1-yl)acetic acid.
Step-by-Step Experimental Protocol
This protocol describes the N-alkylation of 6-chloroindole using ethyl bromoacetate followed by hydrolysis.
Materials:
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6-chloroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
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Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
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Methanol
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1 M Hydrochloric acid (HCl)
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of 6-chloroindole:
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-chloroindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 6-chloroindole.
-
-
N-Alkylation:
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
-
Work-up of the Ester Intermediate:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (6-chloro-1H-indol-1-yl)acetate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq.) and stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford (6-chloro-1H-indol-1-yl)acetic acid.
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Expertise & Experience Insights: The use of sodium hydride as a base ensures complete deprotonation of the indole nitrogen, leading to a more efficient N-alkylation. Using the ester of bromoacetic acid followed by hydrolysis is often preferred as it can lead to a cleaner reaction and easier purification compared to the direct use of bromoacetic acid.
Chemical Reactivity and Stability
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and generally undergoes electrophilic aromatic substitution. The most reactive position for electrophilic attack on the indole ring is typically the C3 position. However, in N-substituted indoles such as (6-chloro-1H-indol-1-yl)acetic acid, the reactivity at C3 is still significant, though the N-substituent can influence the overall reactivity. The chloro-substituent at the C6 position is a deactivating group, which will slightly reduce the reactivity of the benzene portion of the indole ring towards electrophilic substitution.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of (6-chloro-1H-indol-1-yl)acetic acid undergoes typical reactions of carboxylic acids, including:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide formation: Reaction with amines, often activated by coupling agents.
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Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Stability
(6-chloro-1H-indol-1-yl)acetic acid is generally stable under normal laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air, which can lead to gradual decomposition. It is advisable to store the compound in a cool, dark, and dry place.
Biological Activity and Mechanism of Action
Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]
Anti-inflammatory and Analgesic Potential
Several studies have indicated that indole acetic acid derivatives can exhibit significant anti-inflammatory and analgesic effects.[2] The mechanism of action for many of these compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes.[7]
Cyclooxygenase (COX) Inhibition
Caption: Proposed mechanism of action via COX enzyme inhibition.
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is hypothesized that (6-chloro-1H-indol-1-yl)acetic acid may act as a COX inhibitor, thereby reducing the production of prostaglandins and alleviating inflammation and pain. Further research is needed to determine its selectivity for COX-1 versus COX-2, which is a critical factor in the safety profile of NSAIDs.[2]
Safety and Handling
As a laboratory chemical, (6-chloro-1H-indol-1-yl)acetic acid should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(6-chloro-1H-indol-1-yl)acetic acid is a valuable compound for researchers in the field of drug discovery. Its straightforward synthesis and the biological potential of its indole scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential mechanism of action. The information presented herein is intended to serve as a robust resource for scientists and to facilitate further research into the therapeutic applications of this and related indole derivatives.
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